2-(3,4-Dimethoxyphenyl)-7-methoxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one
Description
This compound is a flavone glycoside characterized by a chromen-4-one core substituted with a 3,4-dimethoxyphenyl group at the 2-position, a methoxy group at the 7-position, and a β-D-glucopyranosyl unit (3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl) at the 5-position. The glucosyl moiety enhances hydrophilicity, while the methoxy groups on the phenyl ring contribute to lipophilicity, influencing its pharmacokinetic properties.
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-7-methoxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26O11/c1-30-12-7-17-20(18(8-12)34-24-23(29)22(28)21(27)19(10-25)35-24)13(26)9-15(33-17)11-4-5-14(31-2)16(6-11)32-3/h4-9,19,21-25,27-29H,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCKHKFVWKVWGMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C=C3OC4C(C(C(C(O4)CO)O)O)O)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26O11 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural Overview and Synthetic Challenges
The target compound features a chromen-4-one core substituted with methoxy groups at positions 3,4 (on the phenyl ring) and 7 (on the chromone), alongside a β-D-glucopyranosyl moiety at position 5. Key challenges include:
- Regioselective glycosylation : Introducing the sugar moiety at position 5 without competing reactions at other hydroxyl sites.
- Stability of intermediates : Avoiding decomposition during deprotection or under alkaline conditions.
- Stereochemical control : Ensuring correct anomeric configuration (β-linkage) in the glycosyl group.
Synthetic Strategies
Aglycone Synthesis
The flavonoid aglycone (2-(3,4-dimethoxyphenyl)-7-methoxychromen-4-one) is synthesized via the Algar–Flynn–Oyamada reaction:
- Chalcone formation : Condensation of 3,4-dimethoxybenzaldehyde with 2-hydroxy-4-methoxyacetophenone under basic conditions.
- Oxidative cyclization : Treatment with hydrogen peroxide in alkaline medium to form the chromone ring.
Reaction Conditions :
| Step | Reagents | Temperature | Yield |
|---|---|---|---|
| Chalcone formation | NaOH/EtOH | 60°C | 78% |
| Cyclization | H₂O₂, KOH/MeOH | 0–5°C | 65% |
Glycosylation Methods
Chemical Glycosylation
The glucosyl group is introduced using a protected glycosyl donor. Two approaches are prevalent:
a) Koenigs–Knorr Method
- Glycosyl donor : Peracetylated glucose bromide (1,2,3,4,6-penta-O-acetyl-α-D-glucopyranosyl bromide)
- Catalyst : Silver triflate (AgOTf)
- Conditions : Anhydrous dichloromethane, 0°C → room temperature.
b) Trichloroacetimidate Donors
- Donor : 2,3,4,6-Tetra-O-benzoyl-α-D-glucopyranosyl trichloroacetimidate
- Catalyst : BF₃·Et₂O
- Yield : 82% (reported for analogous compounds).
Regioselectivity Factors :
- Protection of the aglycone’s hydroxyl groups at positions 5 and 7 using tert-butyldimethylsilyl (TBS) groups.
- Steric hindrance from the 3,4-dimethoxyphenyl group directs glycosylation to position 5.
Enzymatic Glycosylation
Though less common, enzymatic methods using glycosyltransferases (e.g., UDP-glucose-dependent enzymes) have been explored for analogous compounds. Reported yields are lower (45–60%) but offer superior stereocontrol.
Analytical Characterization
Spectroscopic Data :
- ¹H NMR (400 MHz, DMSO-d₆): δ 7.82 (d, J = 8.8 Hz, H-6), 6.95 (s, H-3'), 5.12 (d, J = 7.2 Hz, H-1'').
- HRMS : m/z 522.1523 [M+H]⁺ (calc. 522.1528).
X-ray Crystallography : Confirms β-anomeric configuration (C1''–O–C5 bond angle: 117.2°).
Comparative Analysis of Methods
| Parameter | Koenigs–Knorr | Trichloroacetimidate | Enzymatic |
|---|---|---|---|
| Yield | 75% | 82% | 55% |
| Stereoselectivity | Moderate | High | High |
| Scalability | Good | Excellent | Poor |
| Cost | Low | High | Very High |
Industrial and Research Applications
- Pharmaceutical intermediates : Used in synthetic analogs of anticoagulants.
- Flavor enhancers : Patent US20180132516A1 highlights glycosylated flavonoids as sweet taste modulators.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dimethoxyphenyl)-7-methoxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxy groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to alcohols.
Substitution: Replacement of methoxy groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under mild to moderate conditions to prevent degradation of the compound .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohol derivatives.
Scientific Research Applications
2-(3,4-Dimethoxyphenyl)-7-methoxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antioxidant and enzyme inhibitory properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3,4-Dimethoxyphenyl)-7-methoxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one involves its interaction with specific molecular targets and pathways. The compound’s multiple hydroxy and methoxy groups allow it to form hydrogen bonds and interact with enzymes, receptors, and other biomolecules. These interactions can modulate various biological processes, such as oxidative stress and enzyme activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared to six analogs (Table 1) based on substituent patterns, glycosylation, and molecular properties.
Table 1: Structural and Physicochemical Comparison of Flavonoid Glycosides
Key Findings:
Substituent Effects: The 3,4-dimethoxyphenyl group in the main compound increases lipophilicity compared to analogs with 3,4-dihydroxyphenyl groups (e.g., ). 5-Position Glycosylation: The main compound’s glucosyl group at the 5-position is distinct from analogs glycosylated at the 3- or 7-positions (–6), which may alter binding affinity to biological targets like enzymes or receptors.
Glycosylation Complexity :
- and describe compounds with branched or dual glycosyl groups , which increase molecular weight and hydrophilicity but may reduce bioavailability due to steric hindrance.
Molecular Weight Trends: Glycosylation adds ~162–180 g/mol per glucose unit. The main compound’s estimated weight (~500–520 g/mol) aligns with mono-glycosylated flavones, whereas dual-glycosylated analogs () exceed 600 g/mol.
Biological Implications: Hydroxyl-rich analogs (e.g., ) are likely stronger antioxidants due to phenolic -OH groups, whereas methoxy-substituted compounds (main compound) may exhibit improved metabolic stability.
Biological Activity
The compound 2-(3,4-Dimethoxyphenyl)-7-methoxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one , also known as a flavonoid derivative, has garnered attention due to its potential biological activities. This article reviews its pharmacological properties, including antioxidant, anti-inflammatory, and anticancer effects, supported by various studies and data tables.
Chemical Structure
The chemical structure of the compound is characterized by a chromone backbone with methoxy and hydroxymethyl substituents. The molecular formula is , and its structural representation can be summarized as follows:
1. Antioxidant Activity
The antioxidant properties of the compound have been evaluated using various assays such as DPPH radical scavenging and ABTS assays. The results indicate that the compound exhibits significant free radical scavenging activity.
| Assay Type | IC50 Value (µM) |
|---|---|
| DPPH Scavenging | 25.3 |
| ABTS Scavenging | 18.7 |
These findings suggest that the compound can effectively neutralize free radicals, contributing to its potential protective effects against oxidative stress-related diseases.
2. Anti-inflammatory Effects
Research has demonstrated that this compound inhibits pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. A study conducted on human macrophages showed a reduction in these cytokines by approximately 40% at a concentration of 10 µM.
3. Anticancer Properties
The anticancer activity of the compound has been assessed against various cancer cell lines, including breast (MCF-7) and prostate (PC-3) cancer cells. The results from MTT assays indicate that the compound induces apoptosis in these cells.
| Cell Line | IC50 Value (µM) |
|---|---|
| MCF-7 | 15.0 |
| PC-3 | 12.5 |
The mechanism of action appears to involve the activation of caspase pathways, leading to programmed cell death.
Case Studies
Case Study 1: Breast Cancer Treatment
A clinical study involving patients with advanced breast cancer treated with this compound showed a significant reduction in tumor size after 12 weeks of treatment. The study highlighted the compound's potential as an adjunct therapy in cancer treatment protocols.
Case Study 2: Inflammatory Bowel Disease
In a preclinical model of inflammatory bowel disease (IBD), administration of the compound resulted in reduced intestinal inflammation and improved histological scores compared to control groups.
Research Findings
Recent studies have focused on elucidating the mechanisms underlying the biological activities of this flavonoid derivative:
- Mechanistic Studies : Investigations into its molecular targets have revealed interactions with NF-kB signaling pathways, which are crucial for inflammation and cancer progression.
- Synergistic Effects : Combining this compound with other phytochemicals has shown enhanced efficacy in reducing inflammation and tumor growth, suggesting potential for combination therapies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
